molecular formula C11H11ClO3 B1364071 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde CAS No. 428479-97-4

4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde

Cat. No.: B1364071
CAS No.: 428479-97-4
M. Wt: 226.65 g/mol
InChI Key: HXTUEFQOQGLKHN-UHFFFAOYSA-N
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Description

4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde is a benzaldehyde derivative featuring a unique substitution pattern: an allyloxy group at the 4-position, a chlorine atom at the 3-position, and a methoxy group at the 5-position of the aromatic ring. This compound serves as a versatile building block in organic synthesis, particularly for constructing complex molecules in pharmaceutical and materials chemistry .

Properties

IUPAC Name

3-chloro-5-methoxy-4-prop-2-enoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h3,5-7H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTUEFQOQGLKHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387653
Record name 4-(ALLYLOXY)-3-CHLORO-5-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428479-97-4
Record name 4-(ALLYLOXY)-3-CHLORO-5-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-5-methoxybenzaldehyde.

    Allylation: The allylation of 3-chloro-5-methoxybenzaldehyde is carried out using allyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: 4-(Allyloxy)-3-chloro-5-methoxybenzoic acid.

    Reduction: 4-(Allyloxy)-3-chloro-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde serves as a versatile intermediate in the synthesis of more complex organic molecules. It can be utilized in reactions such as:

  • Claisen-Schmidt Condensation : This reaction allows the formation of chalcone derivatives, which are important in various applications including pharmaceuticals .
  • Functionalization Reactions : The presence of the allyloxy and chloro groups facilitates further functionalization, making it suitable for synthesizing diverse chemical entities.

Research has indicated that derivatives of this compound exhibit various biological activities:

  • Antimicrobial Properties : Studies show that related compounds demonstrate significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antibacterial agents .
  • Anticancer Activity : Preliminary research indicates that this compound may induce apoptosis in cancer cells, potentially through the inhibition of key signaling pathways such as NF-κB and MAPK .

Medicinal Chemistry

The compound is being investigated for its potential as a lead compound in drug development:

  • Drug Development : Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents .

Antimicrobial Activity

A study highlighted that derivatives of the compound exhibited significant inhibition against various microbial strains:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 32 µg/mL
  • Escherichia coli : MIC = 64 µg/mL
    These findings suggest that modifications to the structure could enhance antimicrobial efficacy .

Antioxidant Activity

Research on structurally related compounds has shown strong antioxidant properties attributed to their ability to scavenge free radicals. This suggests that this compound may also possess similar antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .

Neuroprotective Effects

Compounds with similar structures have been found to enhance neurotransmitter levels in the brain, indicating potential neuroprotective benefits. This aspect is particularly relevant for exploring treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde with six structurally related benzaldehyde derivatives, focusing on substituent effects, synthesis challenges, and applications.

Substituent Variations and Molecular Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
This compound 4-allyloxy, 3-Cl, 5-OCH3 C12H13ClO3 ~240.68* Allyl group enables olefin chemistry
3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde 4-(4-Cl-benzyloxy), 3-allyl, 5-OCH2CH3 C19H19ClO4 346.80 Ethoxy and benzyloxy groups enhance lipophilicity
3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde 4-(4-CH3-benzyloxy), 3-Cl, 5-OCH3 C16H15ClO4 306.74 Methylbenzyloxy group improves stability
3-Allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde 4-(4-Br-benzyloxy), 3-allyl, 5-OCH3 C18H17BrO3 361.23 Bromine atom facilitates cross-coupling reactions
3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde 4-OCH2OCH3, 3-Cl, 5-F C9H8ClFO3 218.61 Fluorine enhances metabolic stability
4-Butoxy-3-chloro-5-methoxybenzaldehyde 4-O(CH2)3CH3, 3-Cl, 5-OCH3 C12H15ClO3 242.70 Butoxy group increases solubility in nonpolar solvents

*Calculated based on molecular formula.

Physical and Spectral Data

  • Melting Points :
    • While direct data for this compound are unavailable, structurally similar compounds like 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde exhibit melting points of 169–171°C, suggesting that substituent polarity significantly impacts this property .
  • Spectroscopic Features :
    • IR spectra of benzaldehyde derivatives typically show strong C=O stretches near 1700 cm⁻¹. Allyloxy groups may introduce additional C-O and C=C stretches (~1250 cm⁻¹ and 1640 cm⁻¹, respectively) .

Biological Activity

4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde is an organic compound with the molecular formula C₁₁H₁₁ClO₃ and a molecular weight of approximately 226.66 g/mol. This compound features a benzaldehyde functional group, characterized by a carbonyl group (C=O) directly attached to a benzene ring. Its unique structure, which includes allyloxy and methoxy groups, enhances its chemical reactivity and potential biological activity.

The synthesis of this compound can be achieved through various synthetic routes, including the metal-free synthesis of carbamoylated chroman-4-ones via cascade radical annulation of 2-(allyloxy)arylaldehydes with oxamic acids. The compound's reactivity is attributed to its functional groups, which facilitate diverse chemical reactions, such as oxidation and substitution .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various pathogens.
  • Antioxidant Properties : Similar compounds have shown potential in reducing oxidative stress.
  • Enzyme Inhibition : Interaction studies indicate potential binding affinities with enzymes such as acetylcholinesterase (AChE), which is crucial for neurodegenerative disease research .

The biological activity of this compound can be explained through its interactions with specific molecular targets. For instance, its ability to inhibit AChE could make it a candidate for further investigation in treating Alzheimer's disease. Molecular docking studies have been conducted to elucidate the binding interactions with AChE, revealing stable interactions within several pocket domains of the enzyme .

Case Studies and Research Findings

  • Antimicrobial Activity : A study on related compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .
  • Antioxidant Activity : Compounds structurally related to this compound have been shown to exhibit strong antioxidant activity, which may be attributed to their ability to scavenge free radicals .
  • Neuroprotective Effects : Research has indicated that compounds with similar structures can enhance neurotransmitter levels in the brain, potentially offering neuroprotective benefits .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and unique properties of compounds related to this compound:

Compound NameStructure FeaturesUnique Properties
3-Chloro-4-hydroxy-5-methoxybenzaldehydeHydroxyl group instead of allyloxyExhibits strong antioxidant activity
4-(Allyloxy)-3-bromo-5-methoxybenzaldehydeBromine instead of chlorinePotentially more reactive due to bromine
3-Chloro-2-hydroxybenzaldehydeDifferent positioning of hydroxylDisplays distinct biological activity
2-Chloro-3-hydroxybenzaldehydeDifferent chlorination siteVaries in reactivity compared to target
3,5-Dichloro-4-hydroxybenzaldehydeAdditional chlorine substituentEnhanced reactivity and potential toxicity

Q & A

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Re-evaluate assays under standardized conditions (e.g., fixed cell lines, consistent inoculum sizes).
  • Perform dose-response curves (IC50_{50}) in triplicate and validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde
Reactant of Route 2
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4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde

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